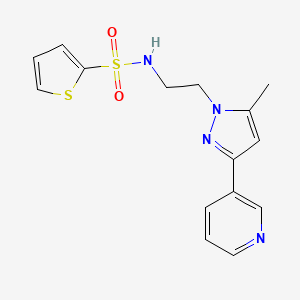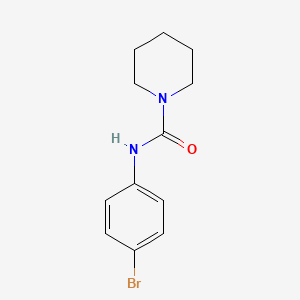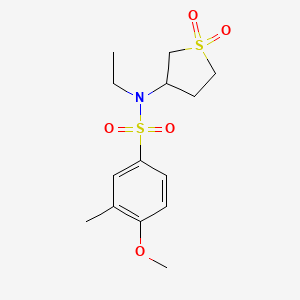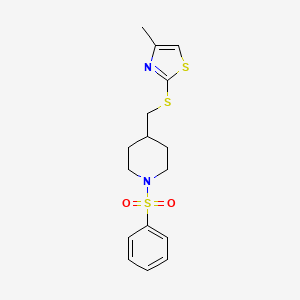
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis and Biological Evaluation
The first paper discusses the synthesis of a series of diaryl ureas, which are significant in medicinal chemistry. The compounds were designed using computer-aided techniques and synthesized for evaluation of their antiproliferative activity against various cancer cell lines. The study reports that most of the synthesized compounds showed significant effects, with one compound in particular demonstrating potent inhibitory activity comparable to the control drug sorafenib. This suggests that these urea derivatives could be potential BRAF inhibitors for further research .
Molecular Structure and Characterization
In the second paper, a triazol compound with a urea fragment was synthesized and characterized using various techniques including NMR, IR, and X-ray crystallography. Theoretical calculations using density functional theory (DFT) were in good agreement with the experimental data, indicating the accuracy of the computational methods. The study also explored the compound's behavior in different solvent media and predicted its nonlinear optical properties to be greater than those of urea. Additionally, the compound was screened for various biological activities, including antibacterial, antifungal, and antioxidant activities .
Chemical Reactions and Anion Binding
The third paper focuses on the anion coordination chemistry of protonated urea-based ligands. The study reports the reaction of these ligands with inorganic oxo-acids, leading to the formation of adducts with corresponding anions. The solid-state structures of these anion complexes were determined, revealing diverse hydrogen bond motifs. The research highlights the selectivity of these ligands for perchlorate anion when crystallized from a mixture of acids, which is of interest for understanding the binding preferences and potential applications of these urea derivatives .
Physical and Chemical Properties
While the provided papers do not directly discuss the physical and chemical properties of "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea," they do provide insights into the properties of structurally related urea derivatives. These studies suggest that urea derivatives can have significant antiproliferative effects, can be characterized by a variety of spectroscopic and crystallographic techniques, and have the ability to form specific interactions with anions. The nonlinear optical properties and solvation behavior of these compounds are also of interest, as they contribute to the understanding of their physical properties and potential applications in various fields .
Aplicaciones Científicas De Investigación
Oxo-anion Binding
A study by Wu et al. (2007) explores the anion coordination chemistry of two protonated urea-based ligands, revealing their ability to form adducts with inorganic oxo-acids. This research demonstrates the compound's potential in creating a variety of hydrogen bond motifs, which could be valuable in designing new materials with specific anion binding properties (Wu et al., 2007).
Formation of Hydrogen-Bonded Complexes
Kagechika et al. (1996) designed a molecule that mimics guanylyl-guanosine, highlighting its capacity to form highly associated complexes through hydrogen bonding. This suggests its utility in biochemical applications where precise molecular interactions are crucial (Kagechika et al., 1996).
Unfolding and Dimerization of Heterocyclic Ureas
Research by Corbin et al. (2001) discusses the synthesis and conformational studies of heterocyclic ureas, detailing their unfolding to form multiply hydrogen-bonded complexes. Such studies can provide insights into the structural behavior of similar compounds in solvents, with implications for developing new materials or drugs (Corbin et al., 2001).
Skin Penetration Enhancers
Williams and Barry (1989) investigated urea analogues' role as skin penetration enhancers, providing a foundation for developing new transdermal drug delivery systems. This research highlights the compound's potential to enhance the permeation of drugs through the skin, making it a candidate for further pharmaceutical development (Williams & Barry, 1989).
Corrosion Inhibition
Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in HCl solutions. Their findings suggest that these compounds can effectively inhibit corrosion, making them valuable for applications in materials science and engineering (Mistry et al., 2011).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14-7-4-9-17(13-14)22-20(24)23(19-11-6-12-21-19)18-10-5-8-15(2)16(18)3/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYFWFJOLVTMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2528058.png)


![2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2528064.png)

![(E)-methyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2528066.png)
![N-(1-cyanocyclohexyl)-2-({4'-methoxy-5-nitro-[1,1'-biphenyl]-2-yl}oxy)-N-methylacetamide](/img/structure/B2528067.png)

![3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B2528071.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2528074.png)
